![molecular formula C6H13BaO9P B009320 Barium(2+);[(3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexyl]phosphat CAS No. 53823-70-4](/img/structure/B9320.png)
Barium(2+);[(3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexyl]phosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es wird hauptsächlich zur Vorbeugung und Behandlung thromboembolischer Erkrankungen wie tiefer Venenthrombose und Lungenembolie eingesetzt . Diese Verbindung hat aufgrund ihrer Wirksamkeit und ihres Sicherheitsprofils in klinischen Umgebungen große Aufmerksamkeit erregt.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von BAY 59-7939 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind firmeninterne Informationen von Bayer HealthCare AG .
Industrielle Produktionsmethoden
Die industrielle Produktion von BAY 59-7939 erfolgt unter strengen Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Verfahren umfasst eine großtechnische Synthese unter optimierten Reaktionsbedingungen und Reinigungsverfahren, um pharmazeutische Standards zu erfüllen .
Chemische Reaktionsanalyse
Arten von Reaktionen
BAY 59-7939 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von BAY 59-7939 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und den beteiligten Zwischenprodukten ab .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von BAY 59-7939 gebildet werden, umfassen seine Metaboliten, die hauptsächlich über die Nieren ausgeschieden werden .
Wissenschaftliche Forschungsanwendungen
BAY 59-7939 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung für die Untersuchung der direkten Faktor-Xa-Inhibition verwendet.
Biologie: Untersucht auf seine Auswirkungen auf verschiedene biologische Wege und Prozesse.
Medizin: Ausgiebig auf sein therapeutisches Potenzial zur Vorbeugung und Behandlung thromboembolischer Erkrankungen untersucht.
Industrie: Einsatz bei der Entwicklung neuer Antikoagulanzien und Formulierungen
Wirkmechanismus
BAY 59-7939 entfaltet seine Wirkung durch direkte Hemmung von Faktor Xa, einem Enzym, das für die Umwandlung von Prothrombin zu Thrombin in der Gerinnungskaskade entscheidend ist. Durch die Blockierung dieses Schrittes verhindert BAY 59-7939 die Bildung von Thrombin und folglich die Entwicklung von Blutgerinnseln. Diese Hemmung findet sowohl im freien Faktor Xa als auch im an den Prothrombinase-Komplex gebundenen Faktor Xa statt .
Wissenschaftliche Forschungsanwendungen
BAY 59-7939 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying direct Factor Xa inhibition.
Biology: Investigated for its effects on various biological pathways and processes.
Medicine: Extensively studied for its therapeutic potential in preventing and treating thromboembolic disorders.
Industry: Utilized in the development of new anticoagulant drugs and formulations
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s interaction with biological systems and its potential targets are areas of ongoing research .
Mode of Action
It is known that barium ions can participate in a myriad of biochemical reactions
Biochemical Pathways
Given the potential of barium ions to participate in various biochemical reactions , it is likely that multiple pathways could be affected
Pharmacokinetics
Information on its bioavailability, distribution, metabolism, and excretion is currently unavailable
Result of Action
Given the potential of barium ions to participate in various biochemical reactions , it is likely that the compound could have diverse effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable
Safety and Hazards
Zukünftige Richtungen
Fructose 1-phosphate has evolved as a signaling molecule of abundance, stimulating nutrient absorption, lipid storage, and reproduction . It is anticipated that reducing Fructose 1-phosphate, by either pharmacological inhibition of ketohexokinase (KHK) or societal measures, will mitigate the risk of diseases such as nonalcoholic fatty liver disease (NAFLD), cardiovascular disease, polycystic ovary syndrome (PCOS), and colorectal cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BAY 59-7939 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary information held by Bayer HealthCare AG .
Industrial Production Methods
Industrial production of BAY 59-7939 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
BAY 59-7939 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of BAY 59-7939 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the intermediates involved .
Major Products Formed
The major products formed from the reactions of BAY 59-7939 include its metabolites, which are primarily excreted through the kidneys .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Apixaban: Ein weiterer direkter Faktor-Xa-Inhibitor mit einem ähnlichen Wirkmechanismus.
Edoxaban: Ein direkter Faktor-Xa-Inhibitor, der für ähnliche Indikationen eingesetzt wird.
Dabigatran: Ein direkter Thrombin-Inhibitor mit einem anderen Ziel, aber ähnlicher therapeutischer Anwendung
Einzigartigkeit von BAY 59-7939
BAY 59-7939 ist einzigartig aufgrund seiner hohen Selektivität für Faktor Xa, seines schnellen Wirkungseintritts und seiner vorhersehbaren Pharmakokinetik. Es erfordert keine routinemäßige Überwachung, im Gegensatz zu traditionellen Antikoagulanzien wie Warfarin .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fructose 1-(barium phosphate) involves the reaction between fructose and barium phosphate in the presence of a catalyst.", "Starting Materials": ["Fructose", "Barium phosphate"], "Reaction": ["1. Dissolve barium phosphate in water to form a solution.", "2. Add fructose to the barium phosphate solution and mix thoroughly.", "3. Heat the mixture to a temperature of 70-80°C and maintain this temperature for 2-3 hours.", "4. Cool the mixture to room temperature and filter the resulting precipitate.", "5. Wash the precipitate with water to remove any impurities and dry it in an oven.", "6. The resulting compound is Fructose 1-(barium phosphate)."] } | |
| 53823-70-4 | |
Molekularformel |
C6H13BaO9P |
Molekulargewicht |
397.46 g/mol |
IUPAC-Name |
barium(2+);[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);/t3-,5-,6-;/m1./s1 |
InChI-Schlüssel |
MOABIPIXBGNVJH-BAOOBMCLSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O.[Ba] |
SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Kanonische SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O.[Ba] |
Aussehen |
White to off-white powder |
Verwandte CAS-Nummern |
34079-63-5 53823-70-4 |
Synonyme |
D-FRUCTOSE 1-PHOSPHATE BARIUM SALT; FRUCTOSE-1-PHOSPHATE BARIUM SALT; D-fructose 1-phosphate barium; fructose 1-(barium phosphate); D-Fructose 1-(phosphoric acid barium) salt; Einecs 258-811-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


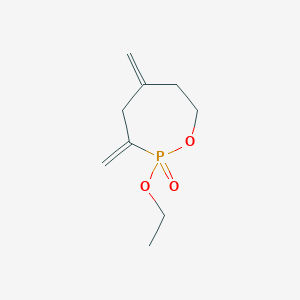
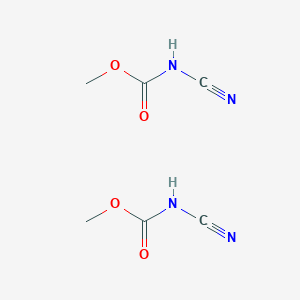

![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
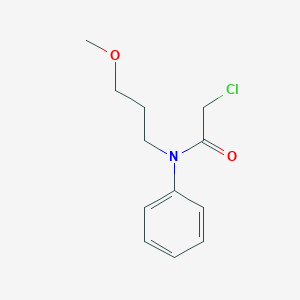
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
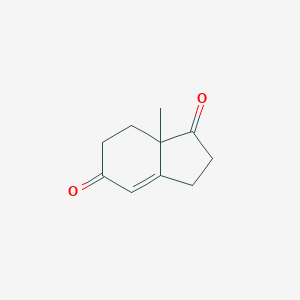
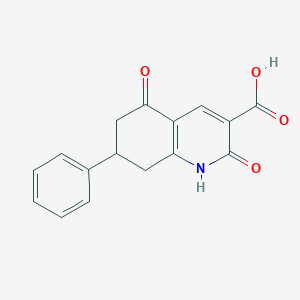
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
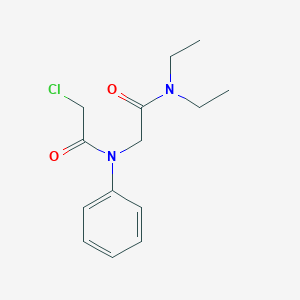
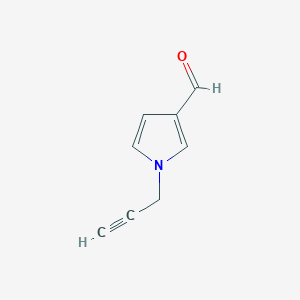
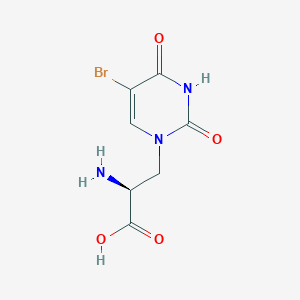
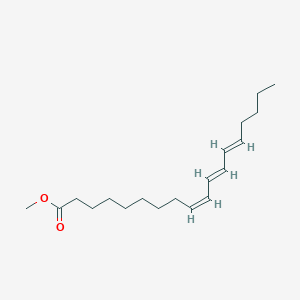
![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)
